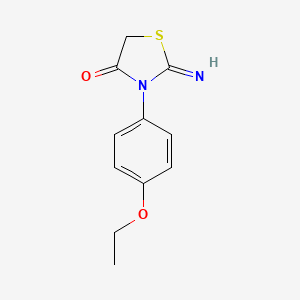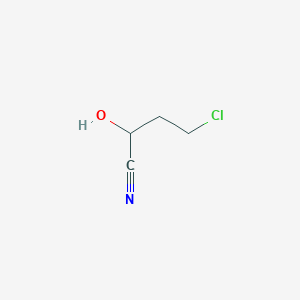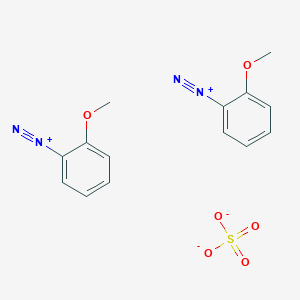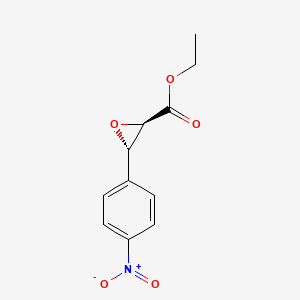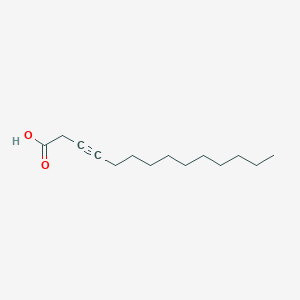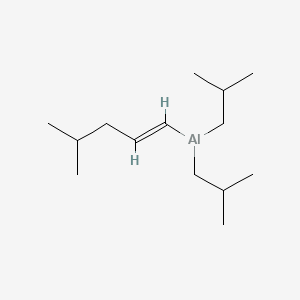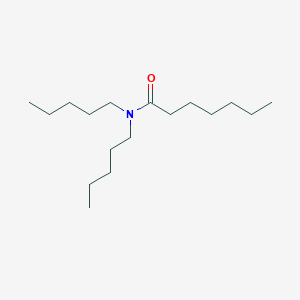
(2,2-Dimethylpropyl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,2-dimethylpropyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2,2-dimethylpropyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SnCl+(CH3)3CCH2Li→(CH3)3SnCH2C(CH3)2CH3+LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylpropyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The trimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylpropyl)(trimethyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved in its action depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(thiophen-2-yl)stannane
- Trimethyl(phenyl)stannane
- Trimethyl(ethyl)stannane
Uniqueness
(2,2-Dimethylpropyl)(trimethyl)stannane is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
55204-72-3 |
|---|---|
Molekularformel |
C8H20Sn |
Molekulargewicht |
234.95 g/mol |
IUPAC-Name |
2,2-dimethylpropyl(trimethyl)stannane |
InChI |
InChI=1S/C5H11.3CH3.Sn/c1-5(2,3)4;;;;/h1H2,2-4H3;3*1H3; |
InChI-Schlüssel |
ACZMKNPZLRDJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


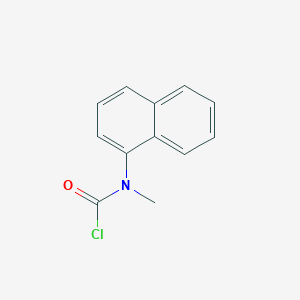
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
